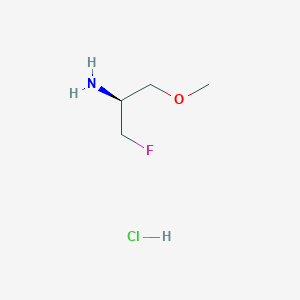

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride

Description

(2S)-1-Fluoro-3-methoxypropan-2-amine hydrochloride is a chiral amine derivative characterized by a propane backbone with stereospecific fluorine and methoxy substituents. The compound’s molecular formula is C₅H₁₁ClFNO, featuring a secondary amine group protonated as a hydrochloride salt.

This combination of substituents may influence solubility, bioavailability, and intermolecular interactions, distinguishing it from other fluorinated amines .

Properties

Molecular Formula |

C4H11ClFNO |

|---|---|

Molecular Weight |

143.59 g/mol |

IUPAC Name |

(2S)-1-fluoro-3-methoxypropan-2-amine;hydrochloride |

InChI |

InChI=1S/C4H10FNO.ClH/c1-7-3-4(6)2-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |

InChI Key |

HDBDMRBNDCTOQS-PGMHMLKASA-N |

Isomeric SMILES |

COC[C@@H](CF)N.Cl |

Canonical SMILES |

COCC(CF)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by the introduction of the methoxy group and the amine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride depend on the specific reaction and reagents used. For example, oxidation may yield different fluorinated or methoxylated compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent placement, halogenation, or backbone stereochemistry. Key comparisons include:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | CAS RN | Substituents | Key Properties |

|---|---|---|---|---|

| (2S)-1-Fluoro-3-methoxypropan-2-amine HCl | C₅H₁₁ClFNO | 955399-18-5* | -F (C1), -OCH₃ (C3) | High polarity, chiral specificity |

| (S)-1,1,1-Trifluoropropan-2-amine HCl | C₃H₇ClF₃N | 125353-44-8 | -CF₃ (C1) | Enhanced metabolic stability |

| 1-(2-Fluorophenyl)propan-1-amine HCl | C₉H₁₁ClFN | 1955554-65-0 | -F (aryl), -CH₂CH₂NH₃⁺Cl⁻ | Aromatic interaction potential |

| (2S)-1-Aminopropan-2-ylamine diHCl | C₅H₁₄Cl₂F₂N₂ | 1799374-54-1 | -F₂ (C2 ethyl), -NH₂ (C1) | Bifunctional amine, dihydrochloride |

*Note: The CAS 955399-18-5 corresponds to (2S)-1-methoxypropan-2-ylamine HCl (), which shares structural similarity but includes a methylamine group instead of fluorine.

Key Observations:

- Electron-Withdrawing vs. This affects hydrogen-bonding capacity and solubility .

- Aromatic vs. Aliphatic Fluorination : 1-(2-Fluorophenyl)propan-1-amine HCl () introduces aromatic fluorination, which enhances lipophilicity and may improve blood-brain barrier penetration compared to aliphatic fluorine .

Physicochemical and Spectroscopic Properties

Table 2: Electronegativity and Chemical Shift Correlations

| Compound | Substituent Electronegativity (χ) | ¹H NMR Chemical Shift (ppm, key protons) |

|---|---|---|

| (2S)-1-Fluoro-3-methoxypropan-2-amine HCl | F: 3.98, OCH₃: 2.5 | C2-NH₃⁺: ~8.2; C1-F: 4.5–5.0 |

| (S)-1,1,1-Trifluoropropan-2-amine HCl | CF₃: 3.9 (average) | C2-NH₃⁺: ~8.5; CF₃: 1.2–1.5 (¹³C) |

| 1-(2-Fluorophenyl)propan-1-amine HCl | Aryl-F: 3.9 | Aromatic H: 7.0–7.5; NH₃⁺: ~8.0 |

Data derived from group electronegativity trends () and analogous NMR studies ().

- Impact of 6-O-Sulfation Analogy : While focuses on sulfated carbohydrates, the principle that substituents alter neighboring proton environments applies here. For example, the methoxy group in the target compound likely deshields adjacent protons, shifting their NMR signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.